

A Comparative Guide to 3-Hydroxypyrazine-2-carboxylic Acid Reference Standards

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Compound of Interest

Compound Name: 3-Hydroxypyrazine-2-carboxylic acid

Cat. No.: B1581343

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For researchers, scientists, and professionals in drug development, the quality and reliability of reference standards are paramount for accurate analytical measurements and successful research outcomes. This guide provides a comprehensive comparison of commercially available reference standards of **3-Hydroxypyrazine-2-carboxylic acid**, a key chemical intermediate. This document offers a comparative analysis of product specifications, supported by detailed experimental protocols and data presentation to aid in the selection of the most suitable reference standard for your analytical needs.

Comparison of 3-Hydroxypyrazine-2-carboxylic Acid Reference Standards

The following table summarizes the key quality attributes of **3-Hydroxypyrazine-2-carboxylic acid** reference standards from various suppliers. The data presented is a representative compilation based on typical specifications and analytical results.

Table 1: Comparison of **3-Hydroxypyrazine-2-carboxylic Acid** Reference Standards

Supplier/Product ID	Purity (by HPLC, %)	Purity (by qNMR, %)	Major Impurity (by HPLC, %)	Water Content (Karl Fischer, %)
Supplier A / 3HPCA-A01	99.8	99.7	Impurity X: 0.12	0.05
Supplier B / 3HPCA-B01	99.5	99.4	Impurity Y: 0.25	0.10
Supplier C / 3HPCA-C01	99.2	99.1	Impurity Z: 0.40	0.15
Alternative 1 / 3HPCA-Alt1	98.5	98.3	Impurity X: 0.50	0.25

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is used to determine the purity of the **3-Hydroxypyrazine-2-carboxylic acid** reference standard by separating it from potential impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
- Mobile Phase:
 - A: 0.1% Formic Acid in Water
 - B: Acetonitrile
- Gradient Program:
 - 0-5 min: 5% B

- 5-25 min: 5% to 95% B
- 25-30 min: 95% B
- 30.1-35 min: 5% B (re-equilibration)
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 254 nm
- Injection Volume: 10 µL
- Sample Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to a concentration of approximately 0.5 mg/mL.

Purity Determination by Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

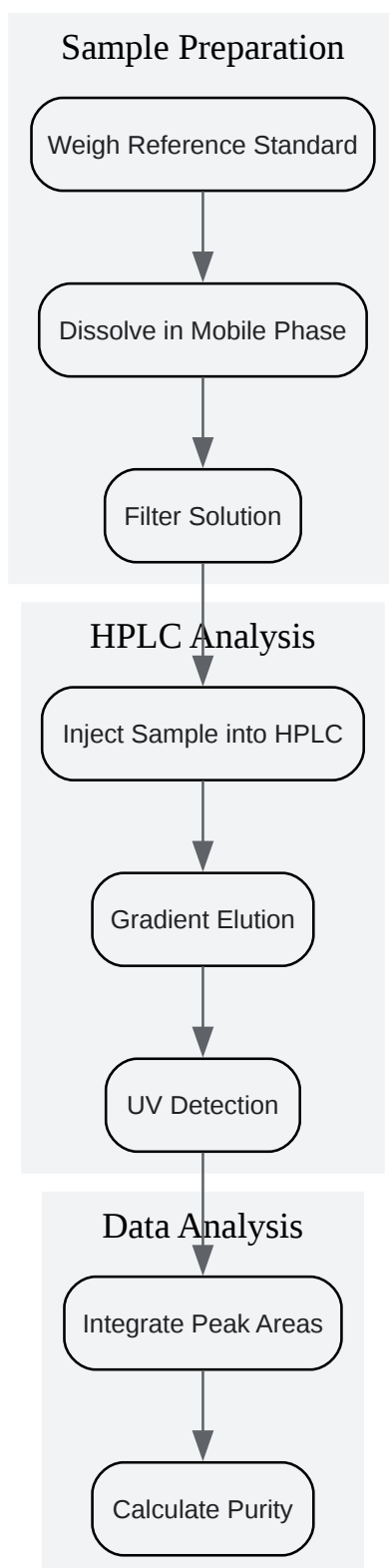
qNMR provides a direct measurement of the analyte concentration and purity without the need for a specific reference standard of the analyte itself, but rather a certified internal standard.

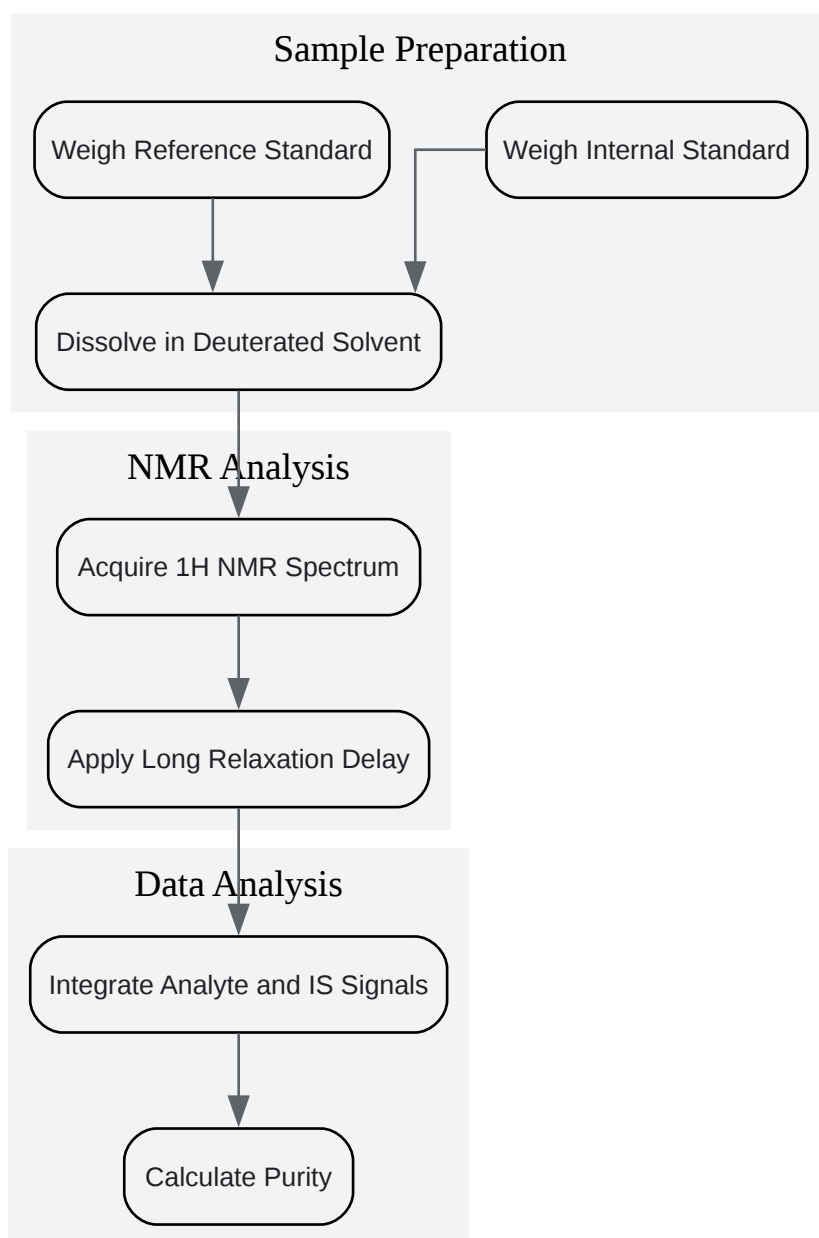
- Instrumentation: A 400 MHz (or higher) NMR spectrometer.
- Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).
- Internal Standard: Maleic acid (certified reference material).
- Sample Preparation:
 - Accurately weigh approximately 10 mg of the **3-Hydroxypyrazine-2-carboxylic acid** reference standard.
 - Accurately weigh approximately 5 mg of the maleic acid internal standard.
 - Dissolve both in 1.0 mL of DMSO-d₆ in a clean, dry NMR tube.
- Acquisition Parameters:
 - Pulse Program: A standard 90° pulse sequence.

- Relaxation Delay (d1): 30 s (to ensure full relaxation of all nuclei).
- Number of Scans: 16
- Data Processing:
 - Apply Fourier transformation and phase correction to the acquired FID.
 - Integrate the well-resolved signals of both the analyte and the internal standard.
 - Calculate the purity of the **3-Hydroxypyrazine-2-carboxylic acid** based on the integral values, the number of protons, and the weights of the analyte and internal standard.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental procedures described above.





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